molecular formula C11H11IO2 B8731777 3-(2-iodoethyl)-6-methoxybenzofuran CAS No. 796851-75-7

3-(2-iodoethyl)-6-methoxybenzofuran

Cat. No.: B8731777
CAS No.: 796851-75-7
M. Wt: 302.11 g/mol
InChI Key: QPCSFOMSPVNFDP-UHFFFAOYSA-N
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Description

    Reagents: 3-Iodo-6-methoxybenzofuran, Ethylene iodide (C2H4I2), Base (e.g., potassium carbonate)

    Conditions: Reflux, solvent (e.g., acetone or ethanol)

    Reaction: 3-Iodo-6-methoxybenzofuran + C2H4I2 + Base → 3-(2-Iodoethyl)-6-methoxybenzofuran

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iodoethyl)-6-methoxybenzofuran can be achieved through several synthetic routes. One common method involves the iodination of 6-methoxybenzofuran followed by the introduction of the iodoethyl group. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination.

  • Iodination of 6-Methoxybenzofuran

      Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite)

      Conditions: Room temperature, solvent (e.g., acetic acid or dichloromethane)

      Reaction: 6-Methoxybenzofuran + I2 + Oxidizing agent → 3-Iodo-6-methoxybenzofuran

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodoethyl)-6-methoxybenzofuran undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Mild to moderate temperatures, solvents (e.g., ethanol, dichloromethane)

      Products: Substituted benzofuran derivatives

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium, solvents (e.g., water, acetic acid)

      Products: Oxidized benzofuran derivatives

  • Reduction Reactions

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

      Conditions: Mild to moderate temperatures, solvents (e.g., ethanol, tetrahydrofuran)

      Products: Reduced benzofuran derivatives

Common Reagents and Conditions

    Substitution: Nucleophiles, mild to moderate temperatures, ethanol or dichloromethane as solvents.

    Oxidation: Potassium permanganate or chromium trioxide, acidic or basic medium, water or acetic acid as solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride, mild to moderate temperatures, ethanol or tetrahydrofuran as solvents.

Scientific Research Applications

3-(2-Iodoethyl)-6-methoxybenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design

Properties

CAS No.

796851-75-7

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

3-(2-iodoethyl)-6-methoxy-1-benzofuran

InChI

InChI=1S/C11H11IO2/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7H,4-5H2,1H3

InChI Key

QPCSFOMSPVNFDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)CCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(6-methoxy-1-benzofuran-3-yl)ethanol (960 mg, 5 mmol) in anhydrous THF (50 ml), triphenylphosphine (1.572 g, 6 mmol), iodine (1.518 g, 6 mmol) and imidazole (408 mg, 6 mmol) were added at room temperature. The reaction mixture was stirred at room temperature for 4 hrs and quenched with water. The product was then extracted with chloroform, washed well with 5% Na2S2O3 solution and the organic layer dried over anhydrous MgSO4. It was then filtered and concentrated. The residue was purified by silica-gel column chromatography by eluting it with 30% ethyl acetate:hexane. The product, 2-(6-methoxy-1-benzofuran-3-yl)ethyl iodide, was obtained as a brown liquid. Yield: 1.2 g (80%); (M+H): 302.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step One
Quantity
1.518 g
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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